molecular formula C20H22FNO4S B2770988 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034529-73-0

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2770988
CAS RN: 2034529-73-0
M. Wt: 391.46
InChI Key: IABCCQKEDUVPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing novel compounds using derivatives of 1-(2-fluorophenyl)ethanone and examining their antimicrobial properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, and evaluated their in vitro antimicrobial activity (Puthran et al., 2019). Similarly, Kumar et al. (2019) synthesized isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone and assessed their antimicrobial activity against bacterial and fungal organisms (K. S. Kumar et al., 2019).

Solid-State Fluorescence

Research by Dong et al. (2012) investigated the solid-state fluorescence properties of crystals synthesized from 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone. They explored how different arrangements of anthracene fluorophores affect the fluorescent colors and host–guest structures (Baoli Dong et al., 2012).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. They found certain derivatives to exhibit significant activity against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Enantioselective Synthesis

A study focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, using 1-(4-fluorophenyl)ethanone. This research explored the use of Daucus carota cells for catalyzing the reduction of 1-(4-fluorophenyl)ethanone (2022).

Application in Optical Waveguides

Wan et al. (2012) utilized a bisphenol monomer derived from 1-(4-methoxyphenyl)ethanone in the synthesis of highly fluorinated aromatic-aliphatic copolyethers for optical waveguides. They explored the potential of these copolyethers in UV-curing and the production of cross-linked films with excellent chemical resistance and thermal stability (Ying Wan et al., 2012).

properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-26-18-9-5-2-6-15(18)14-20(23)22-11-10-19(27(24,25)13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABCCQKEDUVPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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